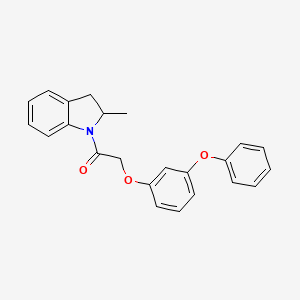

1-(2-Methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fluorescent Chemosensors

Fluorescent chemosensors based on related chemical structures, such as 4-methyl-2,6-diformylphenol (DFP), have shown significant potential in detecting various analytes, including metal ions and neutral molecules. These chemosensors' high selectivity and sensitivity are noteworthy, suggesting that compounds like 1-(2-Methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethanone could play a crucial role in developing new detection methods for environmental, biological, and chemical analyses (Roy, 2021).

Environmental Remediation

Compounds acting as redox mediators have found applications in treating various organic pollutants in wastewater. Enzymatic degradation of recalcitrant compounds in the presence of redox mediators like 1-hydroxybenzotriazole and veratryl alcohol enhances the efficiency and range of substrate degradation. This suggests potential environmental applications for this compound in enhancing the bioremediation process of persistent organic pollutants (Husain & Husain, 2007).

Cancer Research

In cancer research, compounds like luteolin have been highlighted for their multiple biological effects, including anticancer properties. Luteolin's action mechanisms, such as inducing apoptosis, inhibiting cell proliferation, metastasis, and angiogenesis, alongside modulating cell survival and apoptosis pathways, suggest that structurally or functionally similar compounds, including this compound, might also possess anticancer potential that could be explored in therapeutic applications (Lin et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-methyl-2,3-dihydroindol-1-yl)-2-(3-phenoxyphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3/c1-17-14-18-8-5-6-13-22(18)24(17)23(25)16-26-20-11-7-12-21(15-20)27-19-9-3-2-4-10-19/h2-13,15,17H,14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVJKLSKXVXPPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)COC3=CC(=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chloranyl-6-fluoranyl-phenyl)methyl]-1,5-bis(oxidanylidene)-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2595477.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2595478.png)

![3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2595481.png)

![3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine;dihydrochloride](/img/no-structure.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2595493.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2595495.png)

![3-butyl-7-chloro-2-(3-nitrophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2595496.png)